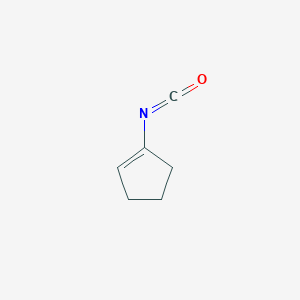
1-Isocyanatocyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanatocyclopent-1-ene is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a cyclic isocyanate that belongs to the family of isocyanates, which are widely used in the production of polyurethane and other industrial products. In
Applications De Recherche Scientifique
1-Isocyanatocyclopent-1-ene has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. It has been used as a building block in the synthesis of various organic compounds, including biologically active molecules and polymers. Additionally, it has been investigated for its potential use as a catalyst in various organic reactions, including the synthesis of cyclic carbonates and the polymerization of lactides.
Mécanisme D'action
The mechanism of action of 1-Isocyanatocyclopent-1-ene is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can result in various cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, genotoxicity, and immunomodulatory activity. It has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Isocyanatocyclopent-1-ene is its ease of synthesis and high yield. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, its cytotoxicity and potential for genotoxicity can limit its use in certain experiments, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the research on 1-Isocyanatocyclopent-1-ene. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further investigation into its mechanism of action and potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases. Finally, the use of this compound as a catalyst in various organic reactions could be further explored, leading to the development of new and more efficient synthetic routes for various organic compounds.
Méthodes De Synthèse
The synthesis of 1-Isocyanatocyclopent-1-ene involves the reaction of cyclopentadiene with phosgene or triphosgene in the presence of a base such as pyridine or triethylamine. This reaction results in the formation of an intermediate, which then reacts with an amine or alcohol to produce the final product. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.
Propriétés
IUPAC Name |
1-isocyanatocyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLPDMBRIECDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)

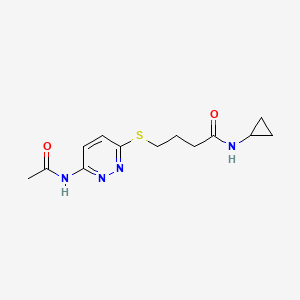

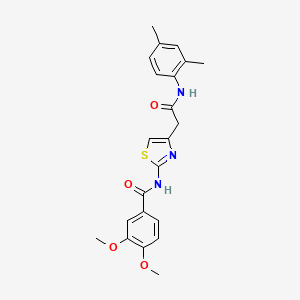
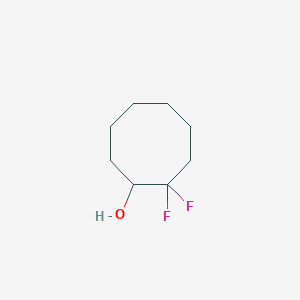
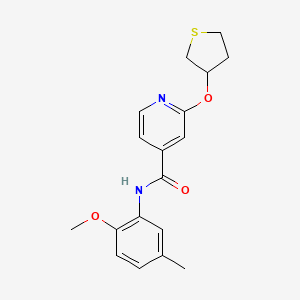
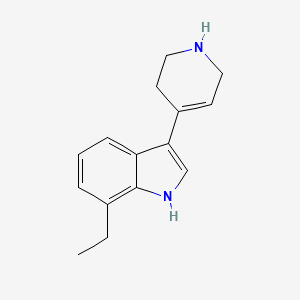
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
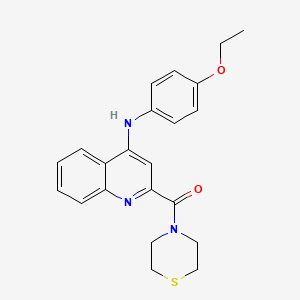
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
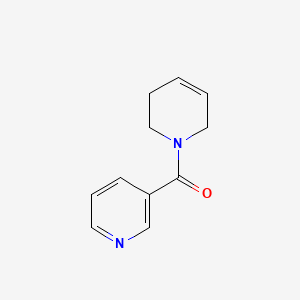
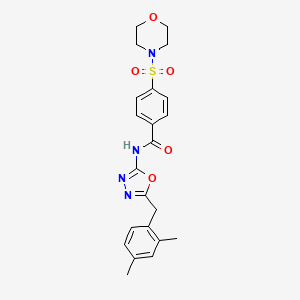
![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)
